molecular formula C10H25NO3Si B1585060 4-Aminobutyltriethoxysilane CAS No. 3069-30-5

4-Aminobutyltriethoxysilane

Cat. No. B1585060
CAS RN: 3069-30-5
M. Wt: 235.4 g/mol
InChI Key: SWDDLRSGGCWDPH-UHFFFAOYSA-N
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Description

4-Aminobutyltriethoxysilane is a chemical compound with the molecular formula C10H25NO3Si . It is used for research and development purposes .


Synthesis Analysis

In the synthesis of epoxy nanocomposites, 4-Aminobutyltriethoxysilane (ABTES) acts as a coupling agent and attaches easily with nanoparticles surface . Triethylenetetramine (TEPA), also denoted as Tetrene, is used as a curing agent .


Molecular Structure Analysis

4-Aminobutyltriethoxysilane contains a total of 39 bonds, including 14 non-H bonds, 10 rotatable bonds, and 1 primary amine (aliphatic) .


Chemical Reactions Analysis

The reactive NH2 groups were introduced on the surface of TiO2 nanoparticles and were accomplished via the reaction between 4-aminobutyltriethoxysilane and the hydroxyl groups on the TiO2 nanoparticle surface .


Physical And Chemical Properties Analysis

4-Aminobutyltriethoxysilane has a density of 0.9±0.1 g/cm3, a boiling point of 250.1±23.0 °C at 760 mmHg, and a flash point of 105.1±22.6 °C . It has 4 H bond acceptors, 2 H bond donors, and 10 freely rotating bonds .

Scientific Research Applications

1. Application in Surface Modification and Adhesion Enhancement

4-Aminobutyltriethoxysilane (ABTES) is used for surface modification to enhance adhesion. This is particularly useful in the integration of silica substrates with organic or metallic materials, relevant in areas like advanced composites and biomolecular lab-on-a-chip systems. Optimization studies have revealed the influence of factors such as reaction temperature and solution concentration on the structure and morphology of these films (Howarter & Youngblood, 2006).

2. Environmental Applications: Sorption of Contaminants

ABTES has been explored in environmental applications, particularly in the modification of graphene oxide for enhanced sorption efficiencies of contaminants like methylene blue and copper ions. The introduction of functional groups such as sulfydryl (SH) and amino (NH2) groups through ABTES modification has shown to significantly improve the sorption capacities, highlighting its potential for environmental remediation (Chen et al., 2016).

3. Enhancement of Electrical and Thermal Properties in Nanocomposites

ABTES-functionalized TiO2 nanoparticles incorporated into epoxy resin nanocomposites have demonstrated improved electrical and thermal properties. This modification is particularly beneficial for applications requiring high-performance electrical and thermal characteristics. The dielectric and thermal behavior of these nanocomposites has been extensively studied, showcasing the effectiveness of ABTES in enhancing these properties (Nisha et al., 2020).

4. Antimicrobial and Hydrophobicity Applications

ABTES has been found to play a significant role in developing antimicrobial properties and enhancing hydrophobicity in various materials. The incorporation of ABTES-functionalized TiO2 nanoparticles in epoxy resin has been shown to exhibit antimicrobial behavior, which is crucial for a variety of applications including medical devices and protective coatings (Nisha et al., 2021).

Safety And Hazards

When handling 4-Aminobutyltriethoxysilane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The use of 4-Aminobutyltriethoxysilane in the synthesis of epoxy nanocomposites shows promise for high-performance electrical and thermal applications . The dielectric investigations of ABTES-Al2O3 displayed extraordinary varieties with expanding recurrence and as for their stage .

properties

IUPAC Name

4-triethoxysilylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NO3Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDDLRSGGCWDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCN)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184720
Record name 4-Aminobutyltriethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobutyltriethoxysilane

CAS RN

3069-30-5
Record name 4-Aminobutyltriethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3069-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobutyltriethoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobutyltriethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINOBUTYLTRIETHOXYSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16M550E30K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
P Nisha, KI Dhanalekshmi, C Ravichandran - Silicon, 2021 - Springer
The diglycidyl ether of bisphenol-A (DGEBA) epoxy resin (GY260) is commonly used in this work. Silane (4-Aminobutyltriethoxysilane (ABTES)) acted as a coupling agent and attached …
Number of citations: 4 link.springer.com
HF Ji, KM Hansen, Z Hu, T Thundat - Sensors and Actuators B: Chemical, 2001 - Elsevier
… The chemicals used such as 4-aminobutyltriethoxysilane, EtOH (99.5%), HCl, NaOH (99.99… by dipping the cleaned cantilever tip into 1% 4-aminobutyltriethoxysilane in EtOH:H 2 O (95:5…
Number of citations: 140 www.sciencedirect.com
A Chandekar, SK Sengupta, JE Whitten - Applied Surface Science, 2010 - Elsevier
… For the silane studies, 4-aminobutyltriethoxysilane (ABTES) and 1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDS) were used, and their chemical structures are included in Fig. 1. The …
Number of citations: 148 www.sciencedirect.com
P Nisha, S Suresh, K Jayamoorthy, KI Dhanalekshmi… - Polymer Bulletin, 2021 - Springer
… The reactive NH 2 groups were introduced on the surface of TiO 2 NPs and were accomplished via the reaction between 4-aminobutyltriethoxysilane and the hydroxyl groups on the TiO …
Number of citations: 4 link.springer.com
P Nisha, S Suresh, P Saravanan… - … Journal of Polymer …, 2021 - Taylor & Francis
4-Aminobutyltriethoxysilane functionalized TiO 2 nanoparticles (TiO 2 -ABTES) dispersed diglycidyl ethers of bisphenol-A (DGEBA-GY260) were studied for antimicrobial applications. …
Number of citations: 4 www.tandfonline.com
CB Murphy, R Cotta, T Blais… - Energy Harvesting and …, 2015 - spiedigitallibrary.org
… The third digit specifies the silane in use (4 for 4-aminobutyltriethoxysilane) and the last specifies the dye molecule (8 for the N719 dye). After the four-digit identifier is a hyphen with …
Number of citations: 4 www.spiedigitallibrary.org
KSK Reddy, AM Varghese… - ACS Applied …, 2023 - ACS Publications
… , and their surface was controllably modified by aminosilanization using two different aminosilanes, one bearing one primary amine unit per molecule (4-aminobutyltriethoxysilane, ABTS…
Number of citations: 6 pubs.acs.org
NM Mohsen, RG Craig, FE Filisko - Journal of Oral …, 2000 - Wiley Online Library
… 3-Acryloxypropyltrimethoxysilane (MAPM) and 4-aminobutyltriethoxysilane (ABTE) were used as silanating coupling agents. The components of the composite were mixed in different …
Number of citations: 15 onlinelibrary.wiley.com
S Choi, Y Zhao, J Yu - Journal of Photochemistry and Photobiology A …, 2019 - Elsevier
… Silver ions (140 μM, 230 μM, and 330 μM, respectively) that were pre-treated with 4-aminobutyltriethoxysilane (BTE) were stirred in the presence of PAA (1.8 KDa or 8 KDa, 0.19 mg/mL) …
Number of citations: 3 www.sciencedirect.com
CM Blumenfeld, MD Schulz, MS Aboian… - Nature …, 2018 - nature.com
… IONP-HN3-DNA samples were prepared first by functionalizing Fe 3 O 4 with 4-aminobutyltriethoxysilane to install free amines on the surface. This particle was then treated with excess …
Number of citations: 35 www.nature.com

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